Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate
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Overview
Description
Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate: is a complex organic compound characterized by its molecular formula C17H24N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of pyridine-2-carboxylic acid with an appropriate protecting group to form the bis(1,1-dimethylethoxy)carbonyl derivative. This is followed by esterification with methanol to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. The process also involves purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in biological studies, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-3-pyridinecarboxylate
Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-4-pyridinecarboxylate
Uniqueness: The uniqueness of Methyl 5-(bis((1,1-dimethylethoxy)carbonyl)amino)-2-pyridinecarboxylate
Properties
IUPAC Name |
methyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)11-8-9-12(18-10-11)13(20)23-7/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFODHSMFVHIXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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